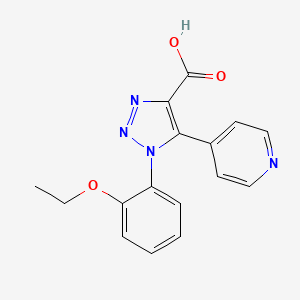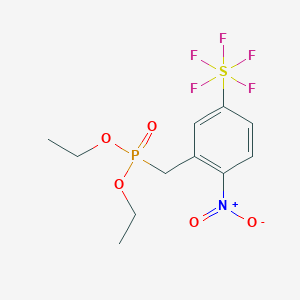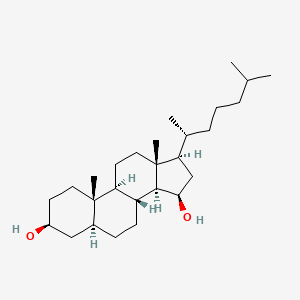
5α-胆甾烷-3β,15β-二醇
描述
5alpha-Cholestan-3beta,15beta-diol is a naturally occurring steroidal compound, classified as a 3beta-hydroxysteroid. It consists of a 3beta-hydroxy-5alpha-cholestane structure with an additional hydroxy group at the 15beta-position. This compound is part of the larger family of sterols, which play crucial roles in various biological processes.
科学研究应用
5alpha-Cholestan-3beta,15beta-diol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and derivatives.
Biology: The compound is involved in the study of steroid metabolism and its role in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting steroid-related disorders.
Industry: 5alpha-Cholestan-3beta,15beta-diol is utilized in the production of cosmetic and personal care products due to its beneficial properties on skin and hair.
作用机制
Target of Action
5alpha-Cholestan-3beta,15beta-diol, also known as Dihydrocholesterol, is a derivatized steroidal compound . It is derived from cholesterol and is found in various biological matter .
Mode of Action
It is known to interact with cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms .
Biochemical Pathways
The biochemical pathways affected by 5alpha-Cholestan-3beta,15beta-diol are related to cholesterol metabolism. It is a derivative of cholesterol and is known to inhibit cholesterol absorption .
Pharmacokinetics
It is known to be insoluble in water .
Result of Action
It is known to induce the formation of gall stones in rabbits in the presence of sodium ions .
Action Environment
The action, efficacy, and stability of 5alpha-Cholestan-3beta,15beta-diol can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . .
生化分析
Biochemical Properties
5alpha-Cholestan-3beta,15beta-diol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases, which are involved in the conversion of steroids. These interactions are crucial for maintaining the balance of steroid hormones in the body . Additionally, 5alpha-Cholestan-3beta,15beta-diol can bind to specific proteins, influencing their activity and stability.
Cellular Effects
5alpha-Cholestan-3beta,15beta-diol affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways. This compound can also impact gene expression by interacting with nuclear receptors, leading to changes in the transcription of specific genes . Furthermore, 5alpha-Cholestan-3beta,15beta-diol affects cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 5alpha-Cholestan-3beta,15beta-diol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. This compound also influences gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription . These molecular interactions are essential for the compound’s role in maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5alpha-Cholestan-3beta,15beta-diol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5alpha-Cholestan-3beta,15beta-diol can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 5alpha-Cholestan-3beta,15beta-diol vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and hormone regulation. At high doses, it can cause toxic or adverse effects, such as disruptions in cholesterol metabolism and liver function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5alpha-Cholestan-3beta,15beta-diol is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 enzymes, which are crucial for the conversion and breakdown of steroids . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 5alpha-Cholestan-3beta,15beta-diol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 5alpha-Cholestan-3beta,15beta-diol are essential for its biological activity and function.
Subcellular Localization
5alpha-Cholestan-3beta,15beta-diol is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of 5alpha-Cholestan-3beta,15beta-diol is critical for its activity and function in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Cholestan-3beta,15beta-diol typically involves the modification of existing steroidal structures. One common approach is the reduction of 5alpha-cholestane-3beta,15beta-dione using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions require anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl groups.
Industrial Production Methods: In an industrial setting, the production of 5alpha-Cholestan-3beta,15beta-diol may involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 5alpha-Cholestan-3beta,15beta-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl groups.
Reduction: As mentioned earlier, reducing agents like LiAlH4 and NaBH4 are commonly employed.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or iodine (I2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 5alpha-Cholestan-3beta,15beta-diol can yield steroidal ketones or carboxylic acids.
Reduction: Reduction reactions typically produce alcohols or aldehydes.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
相似化合物的比较
5alpha-cholestan-3beta-ol (Dihydrocholesterol): This compound lacks the hydroxy group at the 15beta-position.
3beta-androstanediol: This compound has a different steroid backbone and is a metabolite of androgens.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYNEGIINKEKI-PRKDSDQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


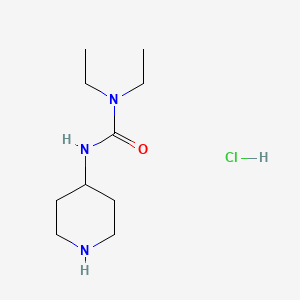
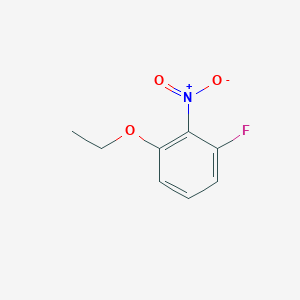

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
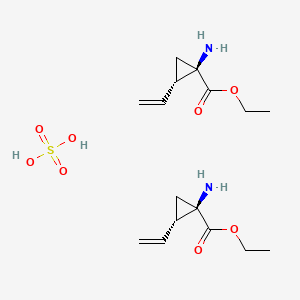
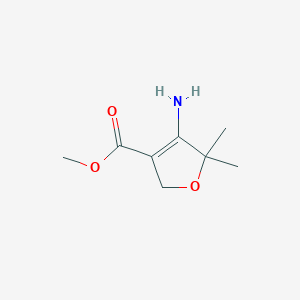
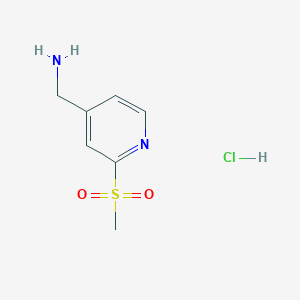
![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)
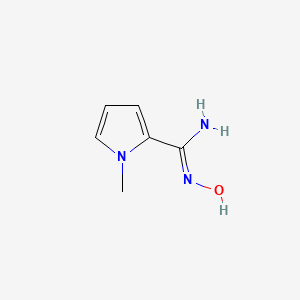
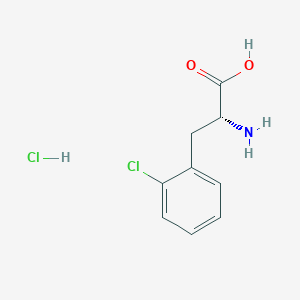
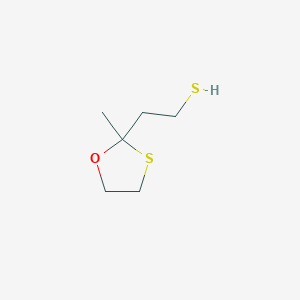
![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)
